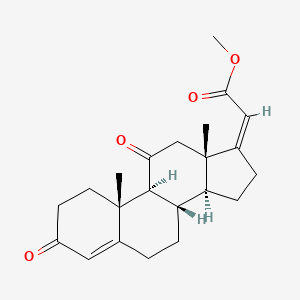
Dodeca-2,4,6,8,10-pentaenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-2,4,6,8,10-pentaenal is an organic compound with the molecular formula C12H14O. It is characterized by a chain of twelve carbon atoms with alternating double bonds and an aldehyde group at one end. This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodeca-2,4,6,8,10-pentaenal can be synthesized through various methods, including the Horner-Emmons reaction and aldol condensation. One common approach involves the sequential Horner-Emmons homologations with the Weinreb amide of diethylphosponoacetic acid, followed by thioesterification of an aldol-derived 3-hydroxyalkanoate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity, often utilizing continuous flow reactors to maintain optimal reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dodeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Dodeca-2,4,6,8,10-pentanoic acid.
Reduction: Dodeca-2,4,6,8,10-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dodeca-2,4,6,8,10-pentaenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of dodeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets through its conjugated system and aldehyde group. These interactions can lead to the formation of adducts with nucleophiles, such as proteins and nucleic acids, potentially altering their function. The compound’s reactivity is largely driven by the electrophilic nature of the aldehyde group and the stability provided by the conjugated system .
Vergleich Mit ähnlichen Verbindungen
Crotonaldehyde (2-Butenal): A shorter chain aldehyde with similar reactivity.
2,4,6-Octatrienal: Another conjugated aldehyde with a shorter carbon chain.
Hexadienal: A six-carbon aldehyde with conjugated double bonds.
Uniqueness: Dodeca-2,4,6,8,10-pentaenal is unique due to its longer carbon chain and extensive conjugation, which enhances its stability and reactivity compared to shorter-chain analogs. This makes it particularly valuable in applications requiring robust chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
53193-45-6 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenal |
InChI |
InChI=1S/C12H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+ |
InChI-Schlüssel |
NLPJEWTYXLOFLM-GNUNTXLASA-N |
SMILES |
CC=CC=CC=CC=CC=CC=O |
Isomerische SMILES |
C/C=C/C=C/C=C/C=C/C=C/C=O |
Kanonische SMILES |
CC=CC=CC=CC=CC=CC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)

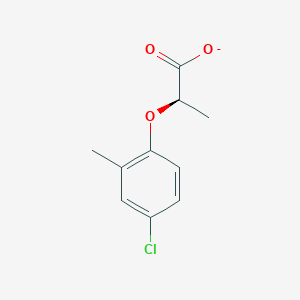
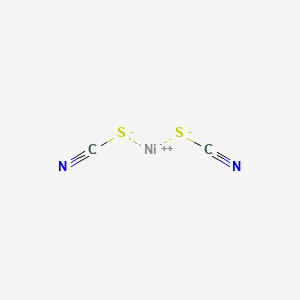
![6-(Furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1234039.png)
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)
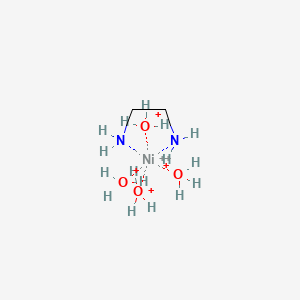
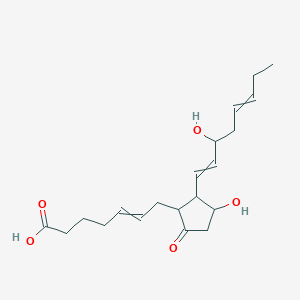
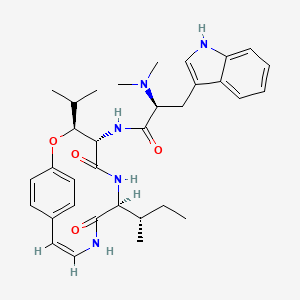
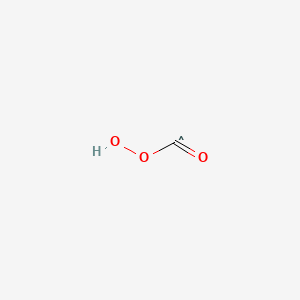
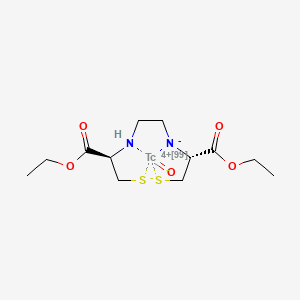
![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)

